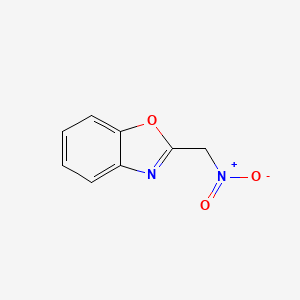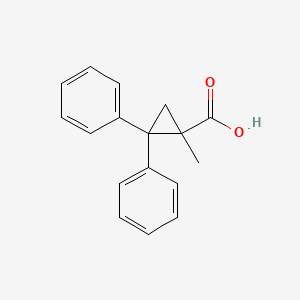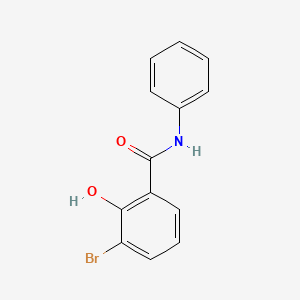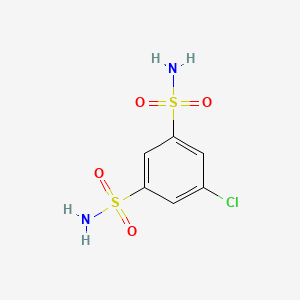
5-Chlorobenzene-1,3-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorobenzene-1,3-disulfonamide, also known as 4-Amino-6-chlorobenzene-1,3-disulfonamide, is a chemical compound with the molecular formula C6H8ClN3O4S2 and a molecular weight of 285.73 g/mol . This compound is known for its potent inhibitory effects on the gastric pathogen Helicobacter pylori . It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobenzene-1,3-disulfonamide typically involves the chlorination of 1,3-benzenedisulfonamide. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the benzene ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Chlorobenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Condensation Reactions: It can undergo condensation reactions with aldehydes to form deuterated thiazides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Condensation: The condensation reactions are often performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Chlorobenzene-1,3-disulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chlorobenzene-1,3-disulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits the activity of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . By inhibiting this enzyme, the compound can reduce the secretion of gastric acid, making it effective against Helicobacter pylori .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chlorobenzene-1,3-disulfonamide: A closely related compound with similar inhibitory properties.
Benzothiadiazine Related Compound A: Another compound with similar chemical structure and applications.
Uniqueness
5-Chlorobenzene-1,3-disulfonamide is unique due to its specific inhibitory effects on Helicobacter pylori and its versatility in various chemical reactions. Its ability to undergo selective substitution and condensation reactions makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
21506-01-4 |
|---|---|
Molecular Formula |
C6H7ClN2O4S2 |
Molecular Weight |
270.7 g/mol |
IUPAC Name |
5-chlorobenzene-1,3-disulfonamide |
InChI |
InChI=1S/C6H7ClN2O4S2/c7-4-1-5(14(8,10)11)3-6(2-4)15(9,12)13/h1-3H,(H2,8,10,11)(H2,9,12,13) |
InChI Key |
DWKFWKZROLOHHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)N)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[Cyano(phenyl)methyl]-N-phenylbenzamide](/img/structure/B14700409.png)


![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
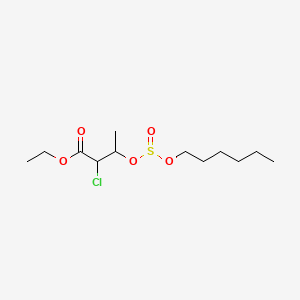
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
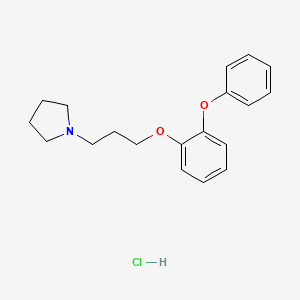
![[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile](/img/structure/B14700448.png)
